molecular formula C7H16Cl2N2 B128065 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride CAS No. 150208-70-1

1,4-Diazabicyclo[3.2.2]nonane dihydrochloride

Cat. No. B128065
M. Wt: 199.12 g/mol
InChI Key: QNJSIGUFGXHSMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazabicyclo compounds varies depending on the desired substitution pattern and the specific bicyclic structure. For example, the synthesis of 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-triones was catalyzed by a sulfonated form of 1,4-diazabicyclo[2.2.2]octane, demonstrating the utility of diazabicyclo compounds as catalysts in organic synthesis . Chiral 2,3-disubstituted 1,4-diazabicyclo[2.2.2]octane derivatives were synthesized for use as ligands in asymmetric dihydroxylation, showing the versatility of diazabicyclo scaffolds in stereochemical control . Additionally, the synthesis of 7-hydroxy-3,9-diazabicyclo[3.3.1]nonane involved a cyclization step followed by reduction and hydrogenolysis, indicating a multi-step synthetic approach .

Molecular Structure Analysis

The molecular structure of diazabicyclo compounds is characterized by the presence of two nitrogen atoms incorporated into a bridged bicyclic framework. The structural study of 1,5-dithia-3,7-diazabicyclo[3.3.1]nonane via NMR and X-ray diffraction revealed the formation of mono- or di-adducts with borane, suggesting flexibility in the coordination chemistry of these scaffolds . The three-dimensional structure of 7-hydroxy-3,9-diazabicyclo[3.3.1]nonane was confirmed by comparison with known compounds, highlighting the importance of conformational analysis in understanding the properties of these molecules .

Chemical Reactions Analysis

Diazabicyclo compounds participate in a variety of chemical reactions. They have been used as catalysts in the synthesis of biologically active compounds and in environmentally friendly multicomponent reactions . The influence of different hydrogen bond acceptor systems on the diazabicyclo[3.3.1]nonane scaffold was studied, showing that the nature of substituents can significantly affect the interaction with biological targets such as nicotinic acetylcholine receptors . The reactivity of 1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane with aldehydes and ketones to form disubstituted diazaadamantanes further demonstrates the synthetic utility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of diazabicyclo compounds are influenced by their molecular structure and substituents. For instance, the synthesis of chiral diazabicyclo[2.2.2]octane derivatives and their use in asymmetric synthesis reflects their chiral properties and potential for inducing stereochemical outcomes in reactions . The solubility and reactivity of these compounds can be tailored by modifying their functional groups, as seen in the use of a sulfonated diazabicyclo[2.2.2]octane as an ionic liquid catalyst . The electronic properties of these compounds, such as their affinity for nicotinic acetylcholine receptors, are also modulated by the nature of the substituents attached to the diazabicyclo scaffold .

Scientific Research Applications

Synthesis and Stereochemistry

1,4-Diazabicyclo[4,3,0]nonane-2,5,9-triones have been synthesized through cyclization of α-aminoacyl glutamic acids, providing insights into the stereochemistry of these compounds. These synthetic routes and stereochemical investigations contribute to the broader understanding of diazabicyclo compounds (Harnden, 1967).

Interactions with Nicotinic Acetylcholine Receptors

The diazabicyclo compound shows interaction with nicotinic acetylcholine receptors (nAChRs), particularly with α4β2(∗) subtypes. Different hydrogen bond acceptor systems in the compound structure impact its affinity and selectivity for these receptors (Eibl et al., 2013).

Chemical Transformations

Studies on 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane reveal insights into its chemical transformations, highlighting the versatility of diazabicyclo compounds in various chemical reactions (Nikit-skaya & Yakhontov, 1970).

Ferroelectric Materials Design

1,5-Diazabicyclo[3.2.2]nonane has been used in designing organic-inorganic perovskite ferroelectrics, demonstrating its potential in material science and engineering (Han et al., 2022).

Ionic Liquid Synthesis and Application

The synthesis of an acidic ionic liquid using 1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen phosphate shows the application of diazabicyclo compounds in creating new catalysts for pharmaceutical synthesis (Shirini et al., 2017).

Safety And Hazards

The safety data sheet for 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to not breathe dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for the use of 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride are not explicitly mentioned in the search results. Given its role as an intermediate in chemical synthesis , its future use will likely continue to be in the field of chemical research and development.

properties

IUPAC Name

1,4-diazabicyclo[3.2.2]nonane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-4-9-5-2-7(1)8-3-6-9;;/h7-8H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJSIGUFGXHSMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1NCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589516
Record name 1,4-Diazabicyclo[3.2.2]nonane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diazabicyclo[3.2.2]nonane dihydrochloride

CAS RN

150208-70-1
Record name 1,4-Diazabicyclo[3.2.2]nonane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-diazabicyclo[3.2.2]Nonane dihydrochloride 95+%
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Diazabicyclo[3.2.2]nonane dihydrochloride
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1,4-Diazabicyclo[3.2.2]nonane dihydrochloride
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1,4-Diazabicyclo[3.2.2]nonane dihydrochloride
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1,4-Diazabicyclo[3.2.2]nonane dihydrochloride
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Citations

For This Compound
3
Citations
N Heise, S Friedrich, V Temml, D Schuster… - European Journal of …, 2022 - Elsevier
Triterpenoic acids (oleanolic, ursolic, betulinic, platanic and glycyrrhetinic acid) were acetylated and coupled with 1,3- or 1,4-diazabicyclo[3.2.2]nonanes to yield amides. Reaction of …
Number of citations: 7 www.sciencedirect.com
MC Pismataro, NA Horenstein, C Stokes… - European journal of …, 2020 - Elsevier
The α7 nicotinic acetylcholine receptor (nAChR) silent agonists, able to induce receptor desensitization and promote the α7 metabotropic function, are emerging as new promising …
Number of citations: 14 www.sciencedirect.com
MC Pismataro - 2019 - air.unimi.it
The α7 nicotinic acetylcholine receptor (nAChR) is a homopentameric ion channel, characterized by both ionotropic and metabotropic activation modes. The channel-dependent …
Number of citations: 0 air.unimi.it

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